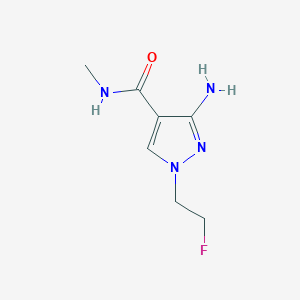![molecular formula C12H13F2N3O B11736129 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11736129.png)
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a chemical compound with the molecular formula C12H14ClF2N3O and a molecular weight of 289.71 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a phenol group through an aminomethyl linkage. It is typically found as a solid, which may appear as white or pale yellow crystals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol generally involves multiple steps of organic reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to commercial confidentiality. Typically, such methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenol and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyrazole rings .
Wissenschaftliche Forschungsanwendungen
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methylphenol
- 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl derivatives
Uniqueness
2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H13F2N3O |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H13F2N3O/c1-8-10(7-17(16-8)12(13)14)15-6-9-4-2-3-5-11(9)18/h2-5,7,12,15,18H,6H2,1H3 |
InChI-Schlüssel |
YIPJLDYQWWAMRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1NCC2=CC=CC=C2O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736056.png)

![2-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736064.png)
![ethyl 2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11736072.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736080.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11736085.png)
![5-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}-2-methoxyphenol](/img/structure/B11736091.png)
![3-[(quinolin-8-yl)amino]-2-(2H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B11736104.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736105.png)
![butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736111.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736112.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736122.png)
![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B11736126.png)

